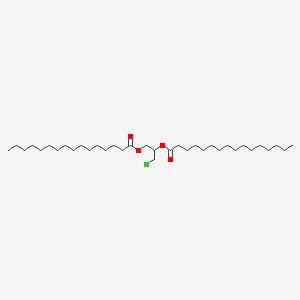

rac 1,2-Bis-palmitol-3-chloropropanediol

概要

説明

(3-Chloro-2-hexadecanoyloxypropyl) hexadecanoate, also known as 3-Chloro-1,2-propanediyl dihexadecanoate, is a synthetic biomolecule with a molecular formula of C35H67ClO4 and a molecular weight of 587.4 g/mol. This compound is characterized by its unique structure, which includes a chlorinated glycerol backbone esterified with hexadecanoic acid (palmitic acid) at two positions

準備方法

The synthesis of (3-Chloro-2-hexadecanoyloxypropyl) hexadecanoate typically involves the esterification of 3-chloro-1,2-propanediol with hexadecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process . The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the final product in high purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of industrial-grade reagents and equipment to ensure consistent quality and yield .

化学反応の分析

(3-Chloro-2-hexadecanoyloxypropyl) hexadecanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 3-chloro-1,2-propanediol and hexadecanoic acid.

Substitution Reactions: The chlorine atom in the molecule can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as hydroxide ions or amines.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

Common reagents used in these reactions include acids, bases, and nucleophiles such as sodium hydroxide, hydrochloric acid, and various amines . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmaceutical Applications

-

Analytical Method Development

- rac 1,2-Bis-palmitol-3-chloropropanediol is utilized in establishing analytical methods for quantifying harmful substances like 2-, 3-MCPD (monochloropropane diols) and glycidol in food products, particularly fishery items. This application is crucial for ensuring food safety and compliance with health regulations .

- Drug Formulation

- Antibody-Drug Conjugates (ADCs)

Food Industry Applications

- Food Safety Standards

Biochemical Research Applications

- Mechanistic Studies

- Protein Modification

Case Studies

作用機序

The mechanism of action of (3-Chloro-2-hexadecanoyloxypropyl) hexadecanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers due to its amphiphilic nature, potentially altering membrane fluidity and permeability. Additionally, it may act as a substrate or inhibitor for enzymes such as lipases and esterases, affecting lipid hydrolysis and synthesis pathways.

類似化合物との比較

(3-Chloro-2-hexadecanoyloxypropyl) hexadecanoate can be compared with other similar compounds, such as:

Glyceryl Tristearate: Unlike (3-Chloro-2-hexadecanoyloxypropyl) hexadecanoate, glyceryl tristearate does not contain a chlorine atom and is fully esterified with stearic acid.

Glyceryl Monostearate: This compound has only one esterified fatty acid and lacks the chlorinated glycerol backbone.

Glyceryl Dioleate: Similar to glyceryl monostearate, it has two esterified fatty acids but does not contain a chlorine atom.

The uniqueness of (3-Chloro-2-hexadecanoyloxypropyl) hexadecanoate lies in its chlorinated glycerol backbone and dual esterification with hexadecanoic acid, which imparts distinct chemical and physical properties .

生物活性

Rac 1,2-Bis-palmitol-3-chloropropanediol, also known as 3-MCPD dipalmitate, is a chlorinated fatty acid ester that has garnered attention due to its presence in various food products and its potential biological activities. This compound is primarily studied for its implications in food safety and toxicology, particularly in the context of its formation during food processing. Understanding its biological activity is crucial for assessing health risks associated with dietary exposure.

- Molecular Formula : C35H67ClO4

- Molecular Weight : 587.36 g/mol

- CAS Number : 51930-97-3

- IUPAC Name : (3-chloro-2-hexadecanoyloxypropyl) hexadecanoate

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its toxicity, metabolic pathways, and potential health effects.

Toxicity Studies

- Acute Toxicity : Studies have shown that this compound exhibits acute oral toxicity. In experiments conducted on Swiss mice, the median lethal dose (LD50) was determined, indicating significant toxic effects at higher doses .

- Subacute Toxicity : In subacute studies, chronic exposure to this compound led to alterations in liver function markers and histopathological changes in liver tissues, such as inflammation and necrosis .

Metabolic Studies

Research indicates that this compound is metabolized into free 3-MCPD within the body. This metabolic conversion raises concerns due to the toxicological profile of 3-MCPD itself, which has been linked to kidney damage and carcinogenic effects in animal models .

Case Study: Food Safety Implications

A comprehensive study conducted by the European Commission evaluated levels of MCPD esters in various food matrices, including oils and infant formulas. The results highlighted the presence of this compound in processed foods and underscored the need for regulatory measures to limit exposure .

| Food Matrix | MCPD Levels (µg/kg) |

|---|---|

| Infant Formula | 25 - 100 |

| Fried Foods | 50 - 200 |

| Oils | 10 - 150 |

Research Findings on Metabolism

A study investigating the absorption and metabolism of MCPD esters in Sprague-Dawley rats revealed that this compound was absorbed directly into the bloodstream and metabolized into various metabolites within hours of administration. Key metabolites were identified in multiple organs including the liver and kidneys .

The biological mechanisms through which this compound exerts its effects involve:

特性

IUPAC Name |

(3-chloro-2-hexadecanoyloxypropyl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWXVGSHNINWHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H67ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966255 | |

| Record name | 3-Chloropropane-1,2-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51930-97-3 | |

| Record name | 3-Chloropropane-1,2-diol dipalmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51930-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecanoic acid, 1-(2-chloromethyl)-1,2-ethanediyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051930973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloropropane-1,2-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。